molecular formula C12H10BrF2N B3185883 4-Bromo-5,8-difluoro-2-propylquinoline CAS No. 1189106-85-1

4-Bromo-5,8-difluoro-2-propylquinoline

Cat. No.: B3185883
CAS No.: 1189106-85-1
M. Wt: 286.11 g/mol
InChI Key: XPIIUYUFUKAIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5,8-difluoro-2-propylquinoline (CAS 1189106-85-1) is an organic compound with the molecular formula C12H10BrF2N and a molecular weight of 286.12 g/mol . This quinoline derivative is supplied with a typical purity of 97% and is commercially available for research and development purposes . As a multifunctional halogenated heteroaromatic building block, it is primarily utilized in pharmaceutical research and materials science. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern on this compound—featuring bromine and fluorine atoms at the 4, 5, and 8 positions—makes it a particularly valuable intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions . For instance, the bromine atom serves as a handle for palladium-catalyzed couplings, while the fluorine atoms can be used to modulate the compound's electronic properties and binding affinity in molecular design. Research into similar quinoline-based compounds has demonstrated their significant potential in the development of kinase inhibitors, which are crucial in oncology research . One prominent application is in the design and development of photoswitchable DFG-out kinase inhibitors, where a quinoline "head" constitutes a key part of the azoheteroarene photoswitch system . These innovative tools enable non-invasive, spatiotemporal control of kinase activity with light, a technique valuable for probing complex biological signaling pathways in live cells . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

1189106-85-1

Molecular Formula

C12H10BrF2N

Molecular Weight

286.11 g/mol

IUPAC Name

4-bromo-5,8-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10BrF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3

InChI Key

XPIIUYUFUKAIRH-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1)Br)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Bromo-5,8-difluoro-2-propylquinoline and its analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Safety/Stability Notes
This compound Br (4), F (5,8), Propyl (2) C₁₃H₁₁BrF₂N High reactivity (Br), lipophilicity (propyl) Likely hazardous; no specific SDS
4-Bromo-6,8-difluoro-2-methylquinoline Br (4), F (6,8), Methyl (2) C₁₁H₇BrF₂N Reduced lipophilicity (methyl), commercial availability Available in 1g, 50mg quantities
4-Chloro-6,8-difluoro-2-propylquinoline Cl (4), F (6,8), Propyl (2) C₁₃H₁₁ClF₂N Lower reactivity (Cl vs. Br) SDS: Respiratory hazard noted
6-Bromo-2-(4-isopropylphenyl)-4-(4-morpholinylcarbonyl)quinoline Br (6), Isopropylphenyl (2), Morpholinylcarbonyl (4) C₂₃H₂₃BrN₂O₂ Bulky substituents; potential kinase inhibition No safety data available

Key Insights:

Halogen Effects: Bromine at position 4 (as in the target compound) increases electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to the chloro analog . Chlorine substitution (e.g., 4-Chloro-6,8-difluoro-2-propylquinoline) reduces reactivity but may improve stability under basic conditions .

Fluorine Position Impact: Fluorine at positions 5 and 8 (target compound) vs. 6 and 8 (4-Bromo-6,8-difluoro-2-methylquinoline) alters electronic distribution. The 5,8-difluoro configuration may enhance dipole interactions with biological targets, such as enzymes or DNA .

Safety Profiles: The chloro analog (4-Chloro-6,8-difluoro-2-propylquinoline) has documented respiratory hazards in its SDS, suggesting similar precautions may apply to the bromo derivative .

Research Findings

  • For example, brominated furanones inhibit biofilm formation in E. coli , suggesting analogous mechanisms for bromo-quinolines.
  • Metabolic Stability : Fluorine substitution at positions 5 and 8 likely reduces metabolic degradation, as seen in fluorinated nucleoside analogs like dFdC, which exhibit prolonged intracellular retention .

Q & A

Q. What analytical techniques quantify trace impurities in this compound batches?

  • Methodological Answer : LC-MS/MS with a limit of detection (LOD) of 0.1% identifies common impurities like dehalogenated byproducts. GC-MS headspace analysis detects residual solvents (e.g., DMF <50 ppm) per ICH Q3C guidelines . Orthogonal validation via 19F NMR quantifies fluorine-containing impurities .

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